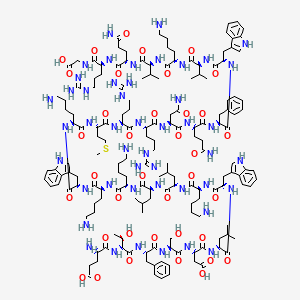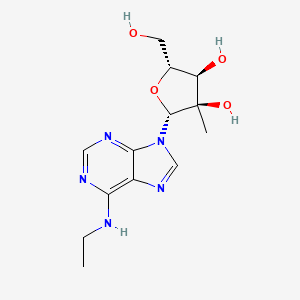
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol is a complex organic compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol typically involves multiple steps. One common method includes the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This reaction yields the precursor aldehydes, which are then reduced using sodium borohydride to obtain the hydroxymethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for mild oxidation.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol has several scientific research applications:
Chemistry: Used as a model compound in studies of purine nucleosides and their derivatives.
Biology: Investigated for its potential role in cellular processes and as a building block for nucleic acids.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of fine and specialty chemicals.
作用機序
The mechanism of action of 2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-[6-(Ethylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
- 5-[6-(Ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol is unique due to its specific structural features, such as the presence of both hydroxymethyl and ethylamino groups
特性
分子式 |
C13H19N5O4 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-3-14-10-8-11(16-5-15-10)18(6-17-8)12-13(2,21)9(20)7(4-19)22-12/h5-7,9,12,19-21H,3-4H2,1-2H3,(H,14,15,16)/t7-,9-,12-,13-/m1/s1 |
InChIキー |
DCTQELPEFHYCSU-NHULRPGXSA-N |
異性体SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O |
正規SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905121.png)
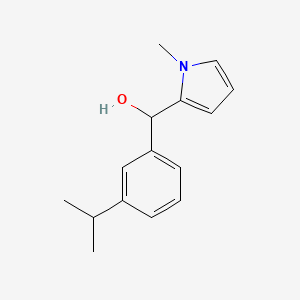
![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)

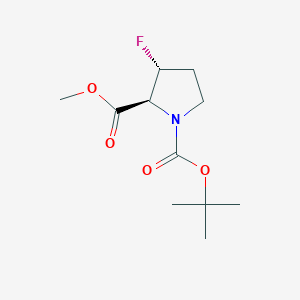
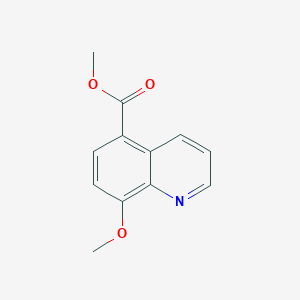
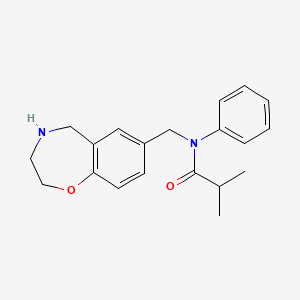
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
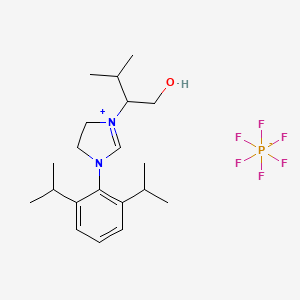
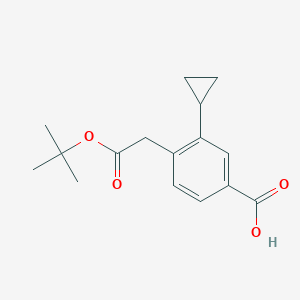
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
